4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-25(17-6-2-3-7-17)30(27,28)18-10-8-15(9-11-18)20(26)24-21-23-19(14-29-21)16-5-4-12-22-13-16/h4-5,8-14,17H,2-3,6-7H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHFHUJIPOSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The compound’s benzamide-thiazole core is shared with several analogs, but variations in sulfamoyl and thiazole substituents critically influence properties:
Table 1: Key Structural Comparisons
Key Observations:
- Dimethyl (Compound 50) and diethyl (Ev3, Ev5) sulfamoyl groups reduce steric hindrance, which may favor receptor binding in NF-κB pathways .
- Thiazole Substituents :
Physicochemical Properties
Data from highlights trends in physical properties for analogs:
- Melting Points: Compounds with bulkier substituents (e.g., morpholinomethyl in 4d) exhibit higher melting points (>200°C) compared to dimethylamino derivatives .
- Solubility : Piperazine-containing analogs (e.g., 4e) show moderate aqueous solubility due to basic nitrogen, whereas the target compound’s cyclopentyl group may reduce solubility in polar solvents .
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Naphthyl (Ev3) or bromophenyl (Ev2) substituents enhance aromatic interactions but may reduce metabolic stability .
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